molecular formula C13H19N B13034236 1-[4-(Tert-butyl)phenyl]prop-2-enylamine

1-[4-(Tert-butyl)phenyl]prop-2-enylamine

Cat. No.: B13034236
M. Wt: 189.30 g/mol
InChI Key: VBTUZLQGBMWJBF-UHFFFAOYSA-N
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Description

1-[4-(Tert-butyl)phenyl]prop-2-enylamine is an organic compound with the molecular formula C13H19N It features a phenyl ring substituted with a tert-butyl group and a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with allylamine in the presence of a catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product under mild conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond in the prop-2-enylamine side chain to a single bond, forming a saturated amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

1-[4-(Tert-butyl)phenyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving amine groups.

    Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-[4-(Tert-butyl)phenyl]prop-2-enylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the tert-butyl group can affect the compound’s lipophilicity and, consequently, its ability to cross cell membranes.

Comparison with Similar Compounds

    1-[4-(Tert-butyl)phenyl]ethanamine: Similar structure but with an ethylamine side chain instead of prop-2-enylamine.

    1-[4-(Tert-butyl)phenyl]prop-2-en-1-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness: 1-[4-(Tert-butyl)phenyl]prop-2-enylamine is unique due to its combination of a tert-butyl-substituted phenyl ring and a prop-2-enylamine side chain. This structure provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(4-tert-butylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9,12H,1,14H2,2-4H3

InChI Key

VBTUZLQGBMWJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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